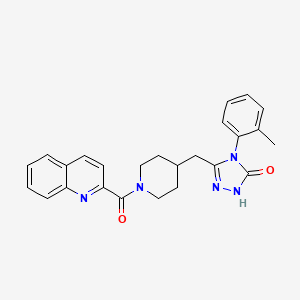
3-((1-(quinoline-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(quinoline-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((1-(quinoline-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one represents a novel class of triazole derivatives that integrate quinoline and piperidine moieties. This unique structural composition suggests significant potential for various biological activities, particularly in medicinal chemistry. The triazole ring is well-known for its diverse pharmacological properties, including antifungal, antiviral, and anticancer activities.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into three main components:
- Quinoline moiety : Known for its bioactivity and ability to interact with biological targets.
- Piperidine ring : Offers flexibility in chemical modifications which can enhance biological efficacy.
- Triazole ring : Recognized for its role in drug design due to its ability to form hydrogen bonds and participate in various chemical reactions.
Anticancer Activity
Triazole derivatives have shown promising anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Research indicates that compounds similar to this compound can effectively target cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, studies have demonstrated that triazoles can act as inhibitors of the enzyme topoisomerase II, which is crucial for DNA replication in cancer cells .
Antifungal and Antiviral Properties
The triazole ring is also pivotal in antifungal applications. Compounds within this class have been shown to inhibit fungal growth by targeting the synthesis of ergosterol, an essential component of fungal cell membranes. Additionally, some derivatives exhibit antiviral activity by interfering with viral replication processes .
The mechanisms of action for this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in disease pathways. For example, it could potentially inhibit translation elongation factors in Plasmodium falciparum, which is relevant for antimalarial activity .
- Cell Signaling Interference : By affecting cell signaling pathways, the compound may alter the proliferation and survival of cancer cells.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step synthetic routes that require specific conditions for optimal yield and purity. Understanding the structure-activity relationship (SAR) is crucial for developing more potent derivatives. Modifications at various positions on the quinoline or piperidine rings can lead to enhanced biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-methylphenyl)-1H-1,2,4-triazole | Structure | Simpler structure; less diverse activity |
| 5-methyl-1-(quinolin-2-carbonyl)-1H-triazole |
属性
IUPAC Name |
4-(2-methylphenyl)-3-[[1-(quinoline-2-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-17-6-2-5-9-22(17)30-23(27-28-25(30)32)16-18-12-14-29(15-13-18)24(31)21-11-10-19-7-3-4-8-20(19)26-21/h2-11,18H,12-16H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZPVDWVXVWYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














